molecular formula C38H42N4O11 B12390170 CD147 degrader 1

CD147 degrader 1

货号: B12390170
分子量: 730.8 g/mol
InChI 键: HXOYUWKUTDAHIM-PWKARDCOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CD147 Degrader 1 is a proteolysis-targeting chimera (PROTAC) molecule designed for the targeted degradation of CD147, a transmembrane glycoprotein also known as Basigin or EMMPRIN . CD147 is strongly expressed on the surface of various tumor cells and is a key player in cancer progression, where it stimulates matrix metalloproteinase (MMP) production to facilitate tumor invasion, metastasis, and angiogenesis . Its overexpression is associated with poor prognosis in multiple cancers, including hepatocellular carcinoma (HCC), oral squamous cell carcinoma (OSCC), and melanoma, making it a promising therapeutic target . This compound acts as a molecular bridge, simultaneously binding to the CD147 protein and an E3 ubiquitin ligase. This event leads to the ubiquitination and subsequent proteasomal degradation of CD147, thereby reducing its protein levels within the cell . By degrading CD147, this PROTAC inhibits fundamental cancer hallmarks. Preclinical research indicates that targeted degradation of CD147 proteins effectively inhibits the proliferation and invasion of cancer cells, such as melanoma, both in vitro and in vivo models . The degradation of CD147 offers a novel strategy for probing its diverse biological functions and for developing potential anti-cancer agents. With a molecular weight of 730.76 Da , this compound is a critical tool for researchers investigating the pathophysiological roles of CD147 in cancer networks, drug resistance, and the Warburg effect . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

属性

分子式

C38H42N4O11

分子量

730.8 g/mol

IUPAC 名称

methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate

InChI

InChI=1S/C38H42N4O11/c1-21(30(45)40-20-19-39-25-9-5-8-24-29(25)33(48)42(32(24)47)26-10-11-28(44)41-31(26)46)7-6-15-36(3)27-14-17-37(35(50)53-36)16-12-23(34(49)51-4)13-18-38(27,37)52-22(2)43/h5-9,12,15,26-27,39H,10-11,13-14,16-20H2,1-4H3,(H,40,45)(H,41,44,46)/b15-6+,21-7+/t26?,27-,36+,37+,38-/m0/s1

InChI 键

HXOYUWKUTDAHIM-PWKARDCOSA-N

手性 SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

规范 SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

产品来源

United States

准备方法

Critical Design Parameters

Parameter Impact on Degradation Efficacy
Linker Flexibility Affects ternary complex formation
Ligand Affinity Determines selectivity and potency
Membrane Permeability Influences cellular uptake

Key Components of this compound

Target Ligand: Pseudolaric Acid B Derivatives

The natural product pseudolaric acid B (PAB) serves as the CD147-binding moiety. Structural modifications enhance binding affinity and solubility:

  • Core Structure : Tetracyclic diterpenoid scaffold with epoxide and ester groups.
  • Optimization : Introduction of hydroxyl groups improves pharmacokinetics.

E3 Ligase Ligand: VHL-Recruiting Components

The VHL-binding ligand (e.g., VH032) enables recruitment of the VHL E3 ligase complex. Key features include:

  • High Affinity : Nanomolar binding to VHL.
  • Linker Compatibility : Requires optimal spacing for ternary complex formation.

Stepwise Synthesis Protocol

Synthesis of Pseudolaric Acid B Derivative

  • Starting Material : Isolate pseudolaric acid B from Pseudolarix kaempferi.
  • Functionalization :
    • Epoxide Ring Opening : React with amines to introduce hydroxyl groups.
    • Ester Hydrolysis : Convert esters to carboxylic acids for linker attachment.

Linker Synthesis and Conjugation

  • Linker Design :
    • Rigid Linkers : Alkyl chains or polyethylene glycol (PEG) spacers.
    • Flexible Linkers : Oligoethylene or oligoamide chains for improved conformational freedom.
  • Conjugation :
    • Target Ligand to Linker : Amide bond formation via activated esters.
    • Linker to E3 Ligase Ligand : Click chemistry or Suzuki coupling.

Final Assembly and Purification

  • Purification :
    • Column Chromatography : Reverse-phase HPLC for purity >95%.
    • Characterization : LC-MS, NMR, and ICP-MS for metal content (if applicable).

Optimization Strategies for Enhanced Degradation Activity

Linker Rigidity and Solubility

  • Hydrophobic Linkers : Risk of aggregation; require PEGylation for improved solubility.
  • Semi-Rigid Linkers : Balance flexibility and stability (e.g., cyclohexane-based linkers).

E3 Ligase Recruitment Efficiency

  • VHL vs. CRBN : VHL ligands (e.g., VH032) show superior degradation activity in melanoma models.
  • Bivalent Ligands : Dual recruitment of VHL and CRBN may enhance potency but complicates synthesis.

Quality Control and Characterization

Analytical Techniques

Technique Application
LC-MS Confirm molecular weight and purity
NMR Validate structure and isomerism
Cellular Assays Measure CD147 degradation (e.g., Western blot)

Stability Testing

  • pH Sensitivity : Test stability in acidic (pH 2) and physiological buffers (pH 7.4).
  • Thermal Stability : Assess degradation at 25°C and 37°C over 72 hours.

化学反应分析

反应类型

CD147 降解剂 1 经历各种化学反应,包括:

常用试剂和条件

CD147 降解剂 1 的合成和反应中常用的试剂包括:

形成的主要产物

这些反应形成的主要产物包括 CD147 降解剂 1 的各种衍生物,它们可能具有不同的生物活性及性质 .

科学研究应用

CD147 降解剂 1 具有多种科学研究应用,包括:

    癌症研究: 它用于研究 CD147 在肿瘤进展和转移中的作用。

    免疫学: 该化合物用于探索 CD147 在免疫逃逸和调节中的作用。

    药物开发: CD147 降解剂 1 用于开发针对 CD147 的新药。

作用机制

CD147 降解剂 1 通过结合 CD147 并募集 E3 泛素连接酶发挥作用。这导致 CD147 通过蛋白酶体途径泛素化并随后降解。 CD147 的降解导致其功能受到抑制,包括调节基质金属蛋白酶、免疫逃逸和肿瘤进展 . 涉及的分子靶点和通路包括 PI3K/Akt/mTOR 通路、缺氧诱导因子和基质金属蛋白酶 .

相似化合物的比较

Mechanism of Action

Compound Class Mechanism Key Targets/Pathways
CD147 degrader 1 PROTAC Induces CD147 degradation via CRBN-mediated ubiquitination Ubiquitin-proteasome system
Spongionella compounds Natural products Modulate CD147 expression by binding cyclophilin A (CypA), reducing membrane CD147 CypA-CD147 interaction, T-cell activation
Anti-CD147 antibodies Monoclonal antibodies Block extracellular CD147 domains (e.g., HAb18 targets IgC2 domain; meplazumab inhibits viral entry) MMP production, viral spike protein interaction
CD147-targeting peptide Synthetic peptide Competes with CD147 binding partners (e.g., inhibits GSDMD-mediated proliferation in bladder cancer) GSDMD signaling, cell proliferation

Efficacy and Potency

  • This compound: Achieves ~70% CD147 degradation at 6.72 µM in melanoma models, with demonstrated tumor growth inhibition .
  • Spongionella compounds (Gracilin H, A, L, Tetrahydroaplysulphurin-1): Reduce CD147 membrane expression in activated T-cells to baseline levels (e.g., from 18.94% to 6.54% CD147-positive cells), comparable to cyclosporin A (CsA) .
  • HAb18 antibody: Reduces MMP secretion in hepatocellular carcinoma, correlating with anti-metastatic activity .
  • Meplazumab : Blocks SARS-CoV-2 spike protein interaction with CD147, reducing viral replication in vitro .

Selectivity and Specificity

  • This compound : PROTACs offer high specificity by degrading the target protein, but off-target effects may arise from E3 ligase (CRBN) engagement .

Limitations and Challenges

  • This compound: Limited data on pharmacokinetics and cell permeability; PROTACs often face challenges in achieving optimal bioavailability .
  • Spongionella compounds : Lack quantitative potency metrics (e.g., IC₅₀) compared to synthetic degraders .

生物活性

CD147 degrader 1 is a small-molecule compound designed to specifically target and degrade the CD147 protein, also known as basigin or EMMPRIN. This glycoprotein plays critical roles in various biological processes, particularly in cancer progression and inflammatory diseases. Understanding the biological activity of this compound involves exploring its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.

This compound operates primarily through the ubiquitination and proteasomal degradation of the CD147 protein. This process involves several key steps:

  • Binding : this compound binds to the CD147 protein.
  • Ubiquitination : The compound facilitates the addition of ubiquitin molecules to CD147, marking it for degradation.
  • Proteasomal Degradation : The tagged CD147 is subsequently recognized and degraded by the proteasome, reducing its levels in cells.

This mechanism is crucial for regulating CD147 levels, which are often elevated in various cancers, leading to enhanced tumor growth and metastasis.

Biological Functions of CD147

CD147 is involved in several biological functions that contribute to tumor biology:

  • Cell Adhesion and Migration : It promotes cell adhesion and migration through interactions with extracellular matrix components.
  • Matrix Metalloproteinase Regulation : CD147 facilitates the secretion of matrix metalloproteinases (MMPs), which degrade extracellular matrix components, aiding in tumor invasion .
  • Angiogenesis : It mimics vascular endothelial growth factor (VEGF) production via the PI3K/AKT signaling pathway, promoting angiogenesis .

By degrading CD147, this compound aims to counteract these pro-tumorigenic activities.

Efficacy in Preclinical Models

Research has demonstrated the efficacy of this compound in various preclinical models:

  • Hepatocellular Carcinoma (HCC) : Studies show that targeting CD147 can inhibit HCC cell mobility and invasion. For instance, small-molecule inhibitors like AC-73 have been shown to disrupt CD147 dimerization and reduce tumor metastasis by suppressing MMP-2 through down-regulation of the ERK1/2/STAT3 signaling pathway .
  • Xenograft Models : In vivo studies utilizing xenograft models have indicated that CD147-targeted therapies can significantly suppress tumor growth and prolong survival rates compared to controls .

Comparative Analysis with Other Compounds

This compound shares similarities with other compounds targeting related pathways. Below is a comparative table highlighting these compounds:

Compound NameMechanism/TargetUnique Features
Monocarboxylate Transporter InhibitorsInhibit transport functions of monocarboxylate transportersDirectly affects metabolic pathways in tumors
Matrix Metalloproteinase InhibitorsInhibit matrix metalloproteinases directlyFocus on extracellular matrix degradation
Cyclophilin InhibitorsTarget cyclophilins which interact with CD147Broader effects on immune responses

This compound's uniqueness lies in its specific targeting for degradation rather than merely inhibiting function or blocking interactions.

Case Studies and Research Findings

Numerous studies have investigated the role of CD147 and its inhibitors:

  • Study on HCC Cells : A study demonstrated that AC-73 inhibited HCC cell mobility by disrupting CD147 dimerization, showcasing a direct link between CD147 activity and cancer progression .
  • Role in Oral Squamous Cell Carcinoma (OSCC) : Research indicates that elevated levels of CD147 correlate with OSCC progression, suggesting that targeting this protein could provide therapeutic benefits .

常见问题

Q. How can researchers address heterogeneity in CD147 expression across tumor types?

  • Leverage Oncomine or TCGA datasets to compare CD147 mRNA levels (RNA-seq) in gastric, liver, and breast cancers. Use immunofluorescence-guided dosing to tailor degrader regimens to tumor-specific CD147 MFI .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。